![molecular formula C21H19N5O2S B2393017 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852376-25-1](/img/structure/B2393017.png)

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

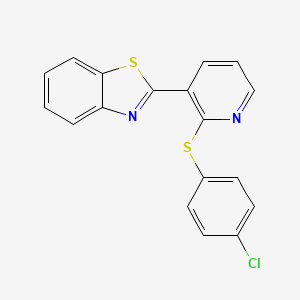

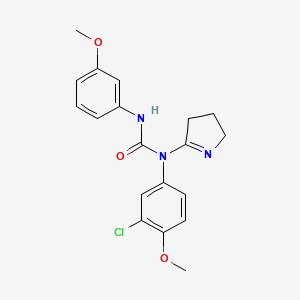

The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, a methoxyphenyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazolo[4,3-b]pyridazine ring. The methoxyphenyl group could potentially disrupt the ability of the molecule to form π-stacked columns typically observed in organic radicals .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, the methoxy group could potentially undergo demethylation under acidic conditions .Scientific Research Applications

- Research has explored the potential of this compound as an anticancer agent. Derivatives of [1,2,4]triazolo[4,3-a]pyridines have been synthesized, and some of them exhibit effective antiproliferative activity against cancer cell lines such as A549, Bewo, and MCF-7 . Further studies could investigate its mechanism of action and optimize its efficacy.

- The compound serves as a precursor for the synthesis of triazolopyridine derivatives. A one-pot synthesis method has been developed using easily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides access to synthetically and biologically important triazolopyridines .

- Researchers have investigated [1,2,4]triazolo[4,3-c]quinazolines as bioisosteres. These compounds were designed with bioisosterism principles in mind, aiming to improve their pharmacological profiles. Some derivatives demonstrated cytotoxic activity comparable to that of doxorubicin, a reference anticancer drug .

- A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and evaluated. These compounds were tested against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. The results provide insights into their potential as kinase inhibitors .

Anticancer Activity

Synthesis of Triazolopyridine Derivatives

Bioisosterism-Guided Drug Design

Inhibition of c-Met Kinase

Future Directions

properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-5-3-4-6-17(14)22-19(27)13-29-20-12-11-18-23-24-21(26(18)25-20)15-7-9-16(28-2)10-8-15/h3-12H,13H2,1-2H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBCFSHMRIBXFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)

![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)

![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)

![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)